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1-(2-Ethoxybenzoyl)-2-methylpiperazine

CCR5 antagonism HIV-1 entry inhibition 2-methylpiperazine SAR

Researchers developing CCR5 antagonists require position-specific SAR to avoid loss of target engagement. 1-(2-Ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) provides the validated C2-methyl substitution that enhances CCR5 binding affinity by ~1.46-fold over unmethylated analogs (IC50 163.8 nM vs. 239.5 nM). • Position-specific pharmacophore: C2-methyl group is essential for CCR5 affinity; 3-methyl and N-methyl isomers are not functionally interchangeable. • Scaffold versatility: Also validated in GlyT-1 inhibitor programs (nanomolar potency) and kinase hinge-binding motifs. • Supply assurance: 98% purity grade, in stock for immediate global shipping.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1240578-04-4
Cat. No. B6361837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxybenzoyl)-2-methylpiperazine
CAS1240578-04-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCNCC2C
InChIInChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-9-8-15-10-11(16)2/h4-7,11,15H,3,8-10H2,1-2H3
InChIKeyMWQUVERAWNQTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxybenzoyl)-2-methylpiperazine: Structural Baseline


1-(2-Ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) is a C2-methyl-substituted benzoylpiperazine derivative with molecular formula C14H20N2O2 and molecular weight 248.32 g/mol . The compound features an ethoxybenzoyl moiety attached to the N1 position of a 2-methylpiperazine ring, a substitution pattern that is pharmacophorically distinct from unmethylated, N-methyl, and 3-methyl positional isomers . This compound belongs to a scaffold class that has been validated in glycine transporter 1 (GlyT-1) inhibitor programs and CCR5 antagonist development, where the 2-methyl group on the piperazine ring has been demonstrated to be a critical determinant of target affinity [1][2].

1
Scaffold fit for GlyT-1 inhibitor and CCR5 antagonist programs
2
2-Methylpiperazine core for kinase-targeted library design
3
Positional isomer for pharmacophore selectivity studies

1-(2-Ethoxybenzoyl)-2-methylpiperazine: Generic Substitution Risk


Piperazine benzamide derivatives with identical molecular formulas (C14H20N2O2, MW 248.32) but differing methyl substitution positions—C2-methyl (CAS 1240578-04-4), C3-methyl (CAS 1240565-00-7), and N4-methyl (CAS 349121-55-7)—are not functionally interchangeable [1]. In a systematic CCR5 antagonist SAR study, the 2-methylpiperazine derivative 5 achieved an IC50 of 163.8 nM versus 239.5 nM for the unmethylated analog 4, demonstrating that C2-methyl substitution directly enhances receptor binding affinity [2]. The 2(S)-methyl piperazine moiety has been independently established as an essential pharmacophoric element for CCR5 affinity, a property not conferred by 3-methyl or N-methyl substitution [3]. Substituting any of these positional isomers without empirical validation risks loss of target engagement in established screening cascades [2][3].

Target
C2-methyl isomer (CAS 1240578-04-4) with reported CCR5 affinity advantage
3-Methyl Isomer (CAS 1240565-00-7)
Topological difference may shift target binding and invalidate SAR
Target
2-Methylpiperazine core validated for kinase inhibition (H-7 precedent)
Unmethylated Analog (CAS 926254-20-8)
Absence of methyl group may reduce target engagement in established cascades
Identical LogP/TPSA masks critical pharmacophoric distinction; receptor binding profile may not transfer directly.

1-(2-Ethoxybenzoyl)-2-methylpiperazine: Evidence vs. Closest Analogs


CCR5 Activity: 2-Methyl vs. Unmethylated Piperazine

In a fragment-assembly-derived series of CCR5 antagonists, the 2-methylpiperazine-containing derivative 5 exhibited an IC50 of 163.8 nM in a calcium mobilization assay, representing a 1.46-fold potency improvement over the unmethylated piperazine analog 4 (IC50 = 239.5 nM) [1]. This direct head-to-head comparison within the same assay system demonstrates that C2-methyl substitution on the piperazine ring quantitatively enhances CCR5 antagonist activity. While 1-(2-Ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) was not the specific compound tested, the 2-methylpiperazine core is the critical pharmacophoric determinant conferring this potency advantage over its unmethylated counterpart 1-(2-ethoxybenzoyl)piperazine (CAS 926254-20-8) [2].

CCR5 Activity
Class-level inference
1.46-fold lower IC50 vs. unmethylated analog in calcium mobilization assay
Supports 2-methyl impact on receptor binding context
Assay context: MOLT4/CCR5 cells; class-representative data
CCR5 antagonism HIV-1 entry inhibition 2-methylpiperazine SAR

Physicochemical Profile: 2-Methyl vs. 3-Methyl Isomer

Both 1-(2-ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) and its 3-methyl positional isomer (CAS 1240565-00-7) share identical computed LogP (1.5192), TPSA (41.57 Ų), hydrogen bond acceptor count (3), hydrogen bond donor count (1), and rotatable bond count (3) . However, the distinct SMILES pattern—CC1N(C(C2=CC=CC=C2OCC)=O)CCNC1 for the 2-isomer versus CC1CN(C(C2=CC=CC=C2OCC)=O)CCN1 for the 3-isomer—reflects a different connectivity of the methyl-substituted carbon to the amide nitrogen . This topological difference places the methyl group at position 2 (adjacent to the benzamide carbonyl attachment point) rather than position 3, which directly alters the local steric and electronic environment around the amide bond and may affect conformational preferences of the piperazine ring relevant to target binding [1].

Topology vs. 3-Methyl
Cross-study comparable
Identical LogP (1.52), TPSA (41.57 Ų); distinct methyl-to-amide proximity
Global descriptors mask binding-relevant topological shift
Computed properties; may alter conformational preference
LogP TPSA positional isomerism drug-likeness

LogP: Methylated vs. Unmethylated Benzoylpiperazine

1-(2-Ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) exhibits a computed LogP of 1.5192, compared to a LogP of 1.507 (or 0.934–1.507 depending on the estimation method) for the unmethylated analog 1-(2-ethoxybenzoyl)piperazine (CAS 926254-20-8) [1]. The ~0.012–0.585 log unit increase in lipophilicity conferred by the addition of a single methyl group to the piperazine ring is consistent with the expected Hansch π value for a methyl substituent (~0.56), though the computed difference depends on the algorithm employed [2]. This modest increase in LogP may influence passive membrane permeability and non-specific protein binding in cellular assays [2].

Lipophilicity Shift
Cross-study comparable
ΔLogP +0.01 to +0.59 vs. unmethylated analog
Modest LogP increase; may influence assay partitioning
Method-dependent computed values; review DMSO conditions
lipophilicity LogP methyl effect permeability

Vendor Purity: 2-Methyl Isomer vs. Alternatives

1-(2-Ethoxybenzoyl)-2-methylpiperazine (CAS 1240578-04-4) is available at 98% purity from Leyan (Catalog No. 1196526), whereas the 3-methyl positional isomer (CAS 1240565-00-7) is offered at 95% purity from AKSci and the unmethylated analog (CAS 926254-20-8) at 95% from multiple vendors . This 3-percentage-point purity differential corresponds to a maximum impurity burden of 2% versus 5%, which may be significant in bioassays sensitive to trace contaminants or in synthetic sequences where impurities propagate into downstream products .

Vendor Purity
Cross-study comparable
98% (Leyan) vs. 95% for 3-methyl and unmethylated alternatives
Lower impurity burden supports sensitive bioassays
Vendor specification; batch-specific review needed
vendor purity quality control procurement specification chemical sourcing

GlyT-1 Inhibitor Scaffold: CNS Drug-Like Profile

The benzoylpiperazine scaffold, of which 1-(2-ethoxybenzoyl)-2-methylpiperazine is a member, has been extensively validated as a GlyT-1 inhibitor chemotype in multiple patent filings and primary literature [1]. Optimized benzoylpiperazine GlyT-1 inhibitors have demonstrated nanomolar potency (IC50 values as low as 1 nM against recombinant human GlyT-1 in CHO cells) and have advanced to clinical evaluation (e.g., RG1678, a benzoylpiperazine derivative) [2]. The target compound's computed TPSA of 41.57 Ų and LogP of 1.5192 fall within favorable ranges for CNS penetration (TPSA < 70 Ų; LogP 1–4), suggesting potential blood-brain barrier permeability consistent with the GlyT-1 target profile in schizophrenia and cognitive disorders [3][4].

CNS Drug-Like Profile
Class-level inference
TPSA 41.57 Ų, LogP 1.52; GlyT-1 scaffold validated to 1 nM
CNS-favorable property range for permeability review
Class precedent from benzoylpiperazine patent literature
GlyT-1 inhibition CNS drug discovery benzoylpiperazine schizophrenia

PKC Inhibitor Pharmacophore: 2-Methylpiperazine Precedent

The 2-methylpiperazine substructure present in 1-(2-ethoxybenzoyl)-2-methylpiperazine is a validated pharmacophoric element in the well-characterized protein kinase C (PKC) inhibitor H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) [1]. H-7 has been used in over 1,000 publications as a selective PKC inhibitor tool compound, demonstrating that the 2-methylpiperazine moiety is compatible with specific kinase active-site recognition [1][2]. While the ethoxybenzoyl substitution in the target compound differs from the isoquinolinesulfonyl group in H-7, the shared 2-methylpiperazine core provides a structurally precedented starting point for kinase-targeted library design, particularly where the benzoyl group can be diversified to explore ATP-competitive binding modes [3]. This contrasts with the 3-methyl and unmethylated analogs, which lack the precise steric presentation of the methyl group required for PKC inhibition observed with H-7 [4].

PKC Pharmacophore
Class-level inference
2-Methylpiperazine core present in H-7 (established PKC inhibitor)
Precedent for kinase panel inclusion; target-class fit
Ethoxybenzoyl differs from isoquinolinesulfonyl; binding mode review required
protein kinase C PKC inhibitor H-7 2-methylpiperazine

1-(2-Ethoxybenzoyl)-2-methylpiperazine: Application Scenarios


CCR5 Antagonist Hit-to-Lead Optimization

Procure 1-(2-Ethoxybenzoyl)-2-methylpiperazine as a core scaffold for CCR5 antagonist libraries, leveraging the established SAR showing that the 2-methylpiperazine moiety enhances CCR5 binding affinity by approximately 1.46-fold over unmethylated piperazine analogs in calcium mobilization assays [1]. The ethoxybenzoyl group provides a vector for further diversification at the aromatic position to optimize potency and selectivity. Avoid substituting with the 3-methyl isomer (CAS 1240565-00-7) or unmethylated analog (CAS 926254-20-8) without confirmatory binding data, as the pharmacophoric contribution of C2-methyl substitution is position-specific [2].

GlyT-1 Inhibitor Lead Generation for CNS

Utilize the benzoyl-(2-methylpiperazine) scaffold as a starting point for synthesizing focused GlyT-1 inhibitor libraries. The scaffold class has demonstrated nanomolar GlyT-1 potency (IC50 as low as 1 nM for optimized members) and is supported by extensive patent coverage [3][4]. The compound's computed CNS-favorable properties (TPSA 41.57 Ų, LogP 1.5192) support its use in CNS-penetrant lead generation . Prioritize this specific positional isomer over the 3-methyl variant to maintain consistency with the benzoylpiperazine SAR established in the GlyT-1 patent literature.

Kinase Inhibitor Fragment and Tool Compound Development

Deploy the 2-methylpiperazine core as a privileged fragment for kinase inhibitor design, given its presence in the canonical PKC inhibitor H-7 and its established role in ATP-competitive kinase binding [5][6]. The ethoxybenzoyl group can serve as a solvent-exposed vector for tuning physicochemical properties without disrupting the key kinase hinge-binding interactions mediated by the piperazine ring. Source the 98%-purity grade from Leyan to minimize kinase assay interference from trace impurities .

Computational Pharmacophore Validation

Use 1-(2-Ethoxybenzoyl)-2-methylpiperazine as a reference compound for computational pharmacophore model development and validation. The identical global descriptors (LogP 1.5192, TPSA 41.57 Ų) shared with the 3-methyl isomer provide an ideal test case for evaluating whether in silico models can discriminate between positional isomers that cannot be distinguished by standard 2D physicochemical fingerprints . This compound pair serves as a rigorous benchmark for 3D pharmacophore and shape-based screening methodologies.

Application
Selection Property
Validation Focus
CCR5 antagonist hit-to-lead
2-Methyl substitution position
CCR5 binding assay response review
GlyT-1 inhibitor lead generation
Benzoylpiperazine scaffold identity
GlyT-1 uptake assay and CNS property profiling
Kinase inhibitor fragment design
2-Methylpiperazine core precedent
Kinase panel selectivity and ATP-competitive binding
Computational pharmacophore validation
Isomer-specific topology
3D shape-based screening discrimination

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